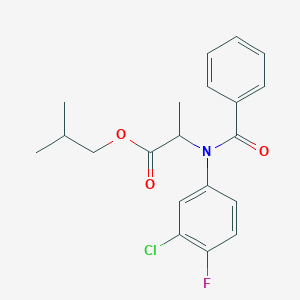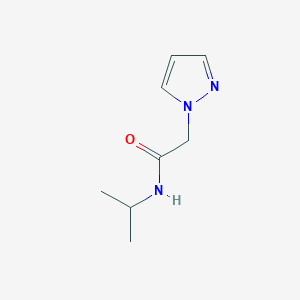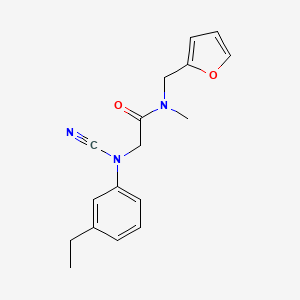
2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide, also known as CEFMA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. CEFMA is a member of the anilinoquinazoline family of compounds, which are known for their ability to inhibit the activity of tyrosine kinases. In
Aplicaciones Científicas De Investigación
Reaction Mechanisms and Derivative SynthesisResearch into similar compounds has focused on their synthesis and the reaction mechanisms involved. For instance, the study of multi-component condensation involving related compounds highlights a method for synthesizing 7-alkylseleno-5-amino-8-cyano-3-ethoxycarbonyl-4-(2-furyl)-2-methyl-1,4-dihydro-1,6-naphthyridines, which are previously undescribed compounds (Dyachenko et al., 1990). This research points to the potential for discovering novel compounds through the manipulation of functional groups similar to those found in "2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide."
Antimicrobial Activity
The antimicrobial activity of compounds containing parts of the structure similar to the target compound has been a subject of investigation. A study synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated their antimicrobial properties, showing potential applications in developing new antimicrobial agents (Arora et al., 2013). Such studies suggest that exploring the biological activities of "2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide" could yield new insights into its potential as an antimicrobial compound.
Propiedades
IUPAC Name |
2-(N-cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-14-6-4-7-15(10-14)20(13-18)12-17(21)19(2)11-16-8-5-9-22-16/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQXQDFZAJWUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)N(C)CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

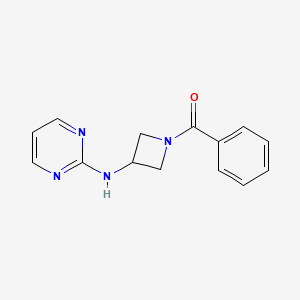
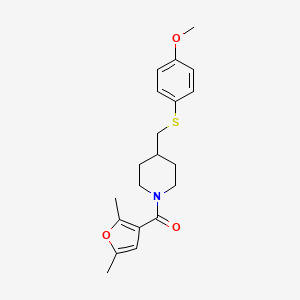
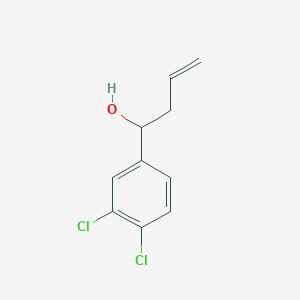
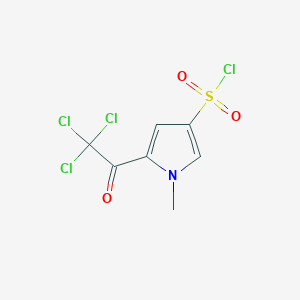
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2994407.png)
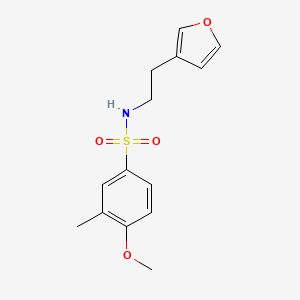
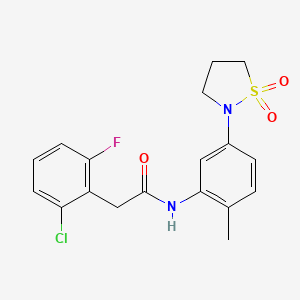
![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)
![3-(3,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994417.png)
![N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2994418.png)
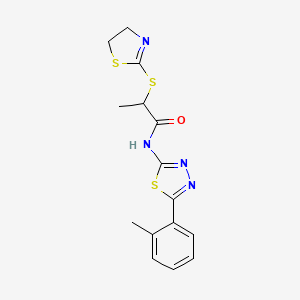
amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)
